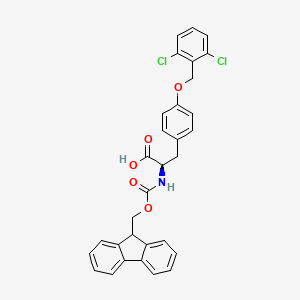

Fmoc-D-Tyr(2,6-diCl-Bzl)-OH

CAS No.: 419573-91-4

Cat. No.: VC2935652

Molecular Formula: C31H25Cl2NO5

Molecular Weight: 562.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 419573-91-4 |

|---|---|

| Molecular Formula | C31H25Cl2NO5 |

| Molecular Weight | 562.4 g/mol |

| IUPAC Name | (2R)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36)/t29-/m1/s1 |

| Standard InChI Key | ZOUABXSNYLWHTP-GDLZYMKVSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O |

Introduction

Chemical Identity and Properties

The compound Fmoc-D-Tyr(2,6-diCl-Bzl)-OH represents a protected amino acid derivative with specific chemical characteristics that make it valuable for peptide synthesis and related applications. This section examines its chemical identity and fundamental properties that define its behavior in various chemical environments.

Nomenclature and Identification

Fmoc-D-Tyr(2,6-diCl-Bzl)-OH belongs to a class of protected amino acids specifically designed for peptide synthesis. Its systematic chemical name is (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((2,6-dichlorobenzyl)oxy)phenyl)propanoic acid, reflecting its complex molecular structure . The compound is also known by several synonyms including FMOC-O-2,6-DICHLOROBENZYL-D-TYROSINE and Fmoc-O-2,6-dichlorobenzyl-D-tyrosine99% .

The nomenclature follows standard conventions in peptide chemistry, where "Fmoc" indicates the 9-fluorenylmethoxycarbonyl protecting group on the alpha-amino function, "D-Tyr" specifies the D-isomer of tyrosine (opposite to the naturally occurring L-form), and "2,6-diCl-Bzl" denotes the 2,6-dichlorobenzyl group protecting the phenolic hydroxyl of tyrosine. The "OH" suffix indicates the free carboxylic acid group, which is essential for peptide bond formation during synthesis.

Physical and Chemical Properties

Fmoc-D-Tyr(2,6-diCl-Bzl)-OH possesses distinct physical and chemical properties that influence its behavior in synthetic applications. The compound has a molecular formula of C31H25Cl2NO5 and a molecular weight of 562.44 g/mol . This relatively high molecular weight reflects its complex structure incorporating multiple functional groups and aromatic rings.

Based on predictive models, the compound has an estimated boiling point of approximately 754.8±60.0°C and a density of about 1.365±0.06 g/cm³ . Its acidity is characterized by a predicted pKa value of 2.95±0.10 , which is typical for the carboxylic acid function of protected amino acids. This acidity profile is important for understanding its solubility characteristics and reactivity in various solvents and reaction conditions.

The presence of the 2,6-dichlorobenzyl protecting group on the phenolic hydroxyl provides specific chemical stability characteristics that differentiate this compound from other protected tyrosine derivatives. The two chlorine atoms in the ortho positions of the benzyl ring create steric hindrance and electronic effects that enhance the stability of the ether linkage under certain conditions while still allowing for selective deprotection under appropriate conditions.

Structural Features and Synthesis

The unique structural characteristics of Fmoc-D-Tyr(2,6-diCl-Bzl)-OH contribute significantly to its functionality in peptide synthesis and research applications. This section examines its molecular structure in detail and discusses synthetic approaches for its preparation.

Molecular Structure

Fmoc-D-Tyr(2,6-diCl-Bzl)-OH possesses a complex molecular structure that integrates several functional groups essential for its role in peptide chemistry. At its core is the D-tyrosine amino acid, featuring the characteristic amino acid backbone with a carboxylic acid group, an alpha-amino group, and a phenolic side chain. The compound's distinctive feature is its D-configuration at the alpha-carbon, which is the opposite of the naturally occurring L-tyrosine found in proteins.

The structure includes two critical protecting groups: the Fmoc group attached to the alpha-amino function, and the 2,6-dichlorobenzyl group protecting the phenolic hydroxyl of the tyrosine side chain. The Fmoc group consists of a fluorene ring system connected to a methoxycarbonyl group, which forms a carbamate linkage with the amino group. This protection is essential for preventing unwanted reactions at the amino group during peptide synthesis while allowing for selective deprotection under mild basic conditions.

The phenolic hydroxyl group of tyrosine is protected by a 2,6-dichlorobenzyl group, featuring a benzyl structure with chlorine atoms at the 2 and 6 positions. This specific protection strategy provides steric hindrance and electronic effects that enhance the stability of the ether linkage, preventing side reactions during peptide coupling procedures while still allowing for removal under appropriate conditions during final deprotection steps.

Applications in Peptide Chemistry

Fmoc-D-Tyr(2,6-diCl-Bzl)-OH serves as a specialized building block in peptide chemistry, offering unique advantages for various synthetic approaches and applications in advanced peptide design.

Specialized Protection Strategies

The 2,6-dichlorobenzyl group used to protect the phenolic hydroxyl in this compound offers specific advantages in peptide synthesis. The presence of two chlorine atoms in the ortho positions of the benzyl group provides increased stability against certain acidic conditions while remaining removable under the strong acidic conditions typically used in the final deprotection step of peptide synthesis.

This specialized protection strategy can be particularly useful when synthesizing peptides that contain multiple tyrosine residues but require selective deprotection or modification of specific residues. The 2,6-dichlorobenzyl group has different deprotection kinetics compared to other common tyrosine protecting groups such as the tert-butyl or standard benzyl groups, offering opportunities for orthogonal protection schemes in complex peptide syntheses.

Furthermore, the stability of this protecting group allows for greater flexibility in the synthetic strategy, accommodating a wider range of reaction conditions during intermediate steps of the synthesis without compromising the protection of the phenolic hydroxyl. This robustness can be particularly valuable when working with complex peptides that require multiple synthetic manipulations before the final deprotection step.

Stereochemical Control in Peptide Design

Research Applications

The specialized nature of Fmoc-D-Tyr(2,6-diCl-Bzl)-OH makes it valuable for various research applications, particularly in pharmaceutical development and biomedical research fields where precise control of peptide structure and function is critical.

Pharmaceutical Development

Fmoc-D-Tyr(2,6-diCl-Bzl)-OH is utilized in pharmaceutical research, particularly in the design and development of peptide-based drugs. The pharmaceutical industry leverages the unique stereochemical and structural properties of D-tyrosine derivatives to create peptide therapeutics with enhanced stability and efficacy . The inclusion of D-amino acids like the one derived from this protected building block can significantly alter the pharmacokinetic properties of peptide drugs, often leading to improved resistance to enzymatic degradation and extended half-life in circulation.

Drug development teams employ this compound in the synthesis of peptidomimetics and modified peptides designed to target specific biological pathways or disease mechanisms. The D-configuration of the tyrosine residue can induce conformational changes that may enhance the binding specificity to target receptors or enzymes, potentially leading to more selective therapeutic agents with reduced side effects . Additionally, the protected phenolic group of tyrosine can be strategically deprotected at later synthesis stages to allow for further modifications, such as phosphorylation or conjugation with reporter molecules, expanding the range of potential therapeutic applications.

The specific protection strategy using the 2,6-dichlorobenzyl group can provide orthogonality with other protecting groups, allowing for selective deprotection and modification of tyrosine residues in complex peptides. This capability is particularly valuable in the development of peptide libraries for drug discovery, where structural diversity can be systematically explored to identify lead compounds with desired biological activities.

Bioconjugation Applications

In the field of bioconjugation, Fmoc-D-Tyr(2,6-diCl-Bzl)-OH serves as a valuable intermediate for creating connections between peptides and other biomolecules or synthetic constructs. The protected D-tyrosine can be incorporated into peptide sequences at positions where subsequent bioconjugation is desired after selective deprotection . This approach is particularly useful in the development of targeted drug delivery systems, where peptides function as targeting moieties to direct therapeutic agents to specific tissues or cell types.

Researchers utilize the unique reactivity of the tyrosine phenolic group (after deprotection) for attachment of imaging agents, toxins, or nanoparticles, creating sophisticated bioconjugates for diagnostic or therapeutic applications. The D-configuration of the tyrosine residue can provide additional advantages in these constructs by increasing resistance to enzymatic degradation, thereby extending the functional lifetime of the bioconjugate in biological systems.

The specific position and environment of the tyrosine residue within a peptide sequence can be carefully designed to optimize the efficiency and selectivity of subsequent bioconjugation reactions. This level of control allows for the creation of precisely defined bioconjugates with predictable properties and functions, which is essential for advanced applications in molecular imaging, targeted therapy, and diagnostics.

Neuroscience Research

The application of Fmoc-D-Tyr(2,6-diCl-Bzl)-OH extends to neuroscience research, where it contributes to studies on neurotransmitter pathways and neurological disorders . Researchers incorporate D-tyrosine derivatives into peptides that mimic or modulate the activity of neuropeptides, creating tools for investigating neural signaling mechanisms or potential therapeutics for neurological conditions.

The stereochemical features of D-tyrosine can impart unique binding properties to these peptides, sometimes resulting in antagonist activity against receptors normally activated by L-amino acid-containing peptides. This property makes D-tyrosine-containing peptides valuable probes for dissecting the functional roles of specific receptors or signaling pathways in the nervous system. Furthermore, the enhanced stability of D-amino acid-containing peptides against enzymatic degradation can provide longer-lasting effects in neurological experiments, offering advantages for both in vitro and in vivo neuroscience studies.

By incorporating D-tyrosine residues at specific positions in neuropeptide analogs, researchers can create compounds with modified pharmacological profiles, such as improved blood-brain barrier penetration, enhanced receptor selectivity, or altered signaling pathway activation. These tools contribute to our understanding of neurological processes and may lead to the development of novel therapeutics for conditions such as pain, neurodegenerative diseases, and psychiatric disorders.

Comparison with Related Compounds

Understanding the relationship between Fmoc-D-Tyr(2,6-diCl-Bzl)-OH and similar compounds provides valuable context for its specific applications and properties in peptide chemistry and related fields.

Comparison with Other Protected Tyrosine Derivatives

Fmoc-D-Tyr(2,6-diCl-Bzl)-OH belongs to a family of protected tyrosine derivatives used in peptide synthesis. A closely related compound is Fmoc-D-Tyr(Bzl)-OH (CAS: 138775-48-1), which differs in having an unsubstituted benzyl protecting group rather than the 2,6-dichlorobenzyl group . This difference in the protecting group affects the chemical stability and deprotection conditions required.

The table below compares key properties of Fmoc-D-Tyr(2,6-diCl-Bzl)-OH with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| Fmoc-D-Tyr(2,6-diCl-Bzl)-OH | C31H25Cl2NO5 | 562.44 | Contains 2,6-dichlorobenzyl group |

| Fmoc-D-Tyr(Bzl)-OH | C31H27NO5 | 493.55 | Contains unsubstituted benzyl group |

| Fmoc-L-Tyr(2,6-diCl-Bzl)-OH | C31H25Cl2NO5 | 562.44 | L-stereochemistry at alpha-carbon |

The 2,6-dichlorobenzyl protecting group in Fmoc-D-Tyr(2,6-diCl-Bzl)-OH offers enhanced stability in certain conditions compared to the unsubstituted benzyl group, making it suitable for more complex peptide synthesis strategies that may involve selective deprotection steps. The electron-withdrawing chlorine atoms affect the reactivity of the benzyl ether linkage, typically making it more resistant to certain cleavage conditions while still allowing for removal under appropriate strong acidic conditions.

Alternative Protection Strategies

While Fmoc-D-Tyr(2,6-diCl-Bzl)-OH represents one approach to tyrosine protection, there are alternative protection strategies for tyrosine in peptide synthesis. Other common protecting groups for the phenolic hydroxyl of tyrosine include tert-butyl (tBu), 2-bromobenzyloxycarbonyl (2-Br-Z), and 2,4,6-trimethoxybenzyl (Tmob) .

Each protecting group offers different properties in terms of stability to acids, bases, and other reagents used in peptide synthesis. The choice between these protecting strategies depends on the specific requirements of the synthesis, including orthogonality with other protecting groups, the conditions planned for the synthesis, and the final deprotection strategy.

The tert-butyl group, commonly used in the standard Fmoc/tBu protection scheme, is relatively stable to basic conditions but can be removed with moderate to strong acids. The 2,6-dichlorobenzyl group used in Fmoc-D-Tyr(2,6-diCl-Bzl)-OH offers different deprotection kinetics, providing options for selective deprotection in complex synthesis strategies.

The stability and reactivity profile of each protecting group create opportunities for designing sophisticated protection schemes that allow for selective modification of specific residues in complex peptides. This capability is particularly valuable in the synthesis of peptides with multiple tyrosine residues that require different modifications or in cases where specific tyrosine residues need to be selectively deprotected for subsequent bioconjugation reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume